Home > Products > Screening Compounds P67332 > Axitinib metabolite M9
Axitinib metabolite M9 - 1348044-24-5

Axitinib metabolite M9

Catalog Number: EVT-1726323
CAS Number: 1348044-24-5
Molecular Formula: C22H18N4O3S
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axitinib metabolite M9 is a significant product of the metabolic pathway of axitinib, an oral medication primarily used in the treatment of advanced renal cell carcinoma. Axitinib, chemically designated as N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide, functions as a potent inhibitor of vascular endothelial growth factor receptors. The primary metabolic pathways for axitinib involve oxidation and conjugation reactions, leading to various metabolites, including M9, which is characterized as a sulfoxide/N-oxide derivative .

Source

The information regarding axitinib and its metabolites has been derived from various studies, including clinical pharmacokinetic assessments and metabolic profiling. Notably, the European Medicines Agency and the United States Food and Drug Administration have published detailed assessment reports on axitinib, outlining its metabolism, pharmacokinetics, and the characterization of its metabolites .

Classification

Axitinib metabolite M9 falls under the classification of pharmaceutical metabolites resulting from the biotransformation of drug compounds. It is specifically categorized as an oxidative metabolite due to its formation through cytochrome P450-mediated reactions.

Synthesis Analysis

Methods

The synthesis of axitinib itself involves several steps, typically five synthetic transformations followed by recrystallization to achieve the desired polymorphic form suitable for pharmaceutical use. The synthesis process emphasizes quality control through a design space approach, ensuring batch-to-batch consistency .

Technical Details

The formation of metabolite M9 occurs primarily through oxidative processes involving cytochrome P450 enzymes. Notably, cytochrome P450 3A4 is the predominant enzyme responsible for axitinib metabolism, with contributions from other isoforms such as 3A5 and 2C19 . The metabolic pathway includes hydroxylation and subsequent oxidation processes that yield M9 as a significant metabolite.

Molecular Structure Analysis

Structure

Data

The molecular formula for axitinib is C22H18N4OS with a molecular weight of approximately 386.47 Daltons . While specific data for M9's molecular weight is not provided, it can be deduced that it would be slightly higher than that of axitinib due to the addition of oxygen atoms in its structure.

Chemical Reactions Analysis

Reactions

The formation of metabolite M9 involves several chemical reactions characteristic of drug metabolism:

  1. Oxidation: The primary reaction leading to M9 involves the oxidation of axitinib via cytochrome P450 enzymes.
  2. Conjugation: Following oxidation, further conjugative reactions may occur, contributing to the complexity of the metabolic profile.

Technical Details

In vitro studies have shown that the metabolic clearance of axitinib predominantly occurs through these oxidative pathways. The kinetic parameters such as maximum velocity (Vmax) and Michaelis-Menten constant (Km) for these reactions have been characterized in human liver microsomes .

Mechanism of Action

Process

The mechanism by which axitinib acts involves the inhibition of vascular endothelial growth factor receptors. This inhibition disrupts angiogenesis in tumors, ultimately leading to reduced tumor growth and proliferation. The metabolites like M9 are pharmacologically inactive but serve as markers for metabolic activity.

Data

Clinical studies indicate that while axitinib itself exhibits significant therapeutic effects against renal cell carcinoma, its metabolites do not contribute directly to this action but are important for understanding drug disposition and safety profiles .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties for metabolite M9 are not extensively documented, general properties can be inferred based on its classification as a sulfoxide/N-oxide:

  • Appearance: Likely exists in crystalline or amorphous forms.
  • Solubility: Expected to be soluble in polar solvents given its functional groups.

Chemical Properties

Chemical properties include stability under physiological conditions and reactivity towards further metabolic transformations. The presence of sulfur and nitrogen atoms suggests potential interactions with biological nucleophiles.

Applications

Scientific Uses

Axitinib metabolite M9 serves primarily as a biomarker in pharmacokinetic studies aimed at understanding the metabolism and elimination pathways of axitinib. Its identification helps in assessing drug-drug interactions and individual variability in drug metabolism among patients undergoing treatment with axitinib . Moreover, understanding metabolites like M9 can inform dosing strategies and safety evaluations in clinical settings.

Biosynthesis and Metabolic Pathways of Axitinib Metabolite M9

Role of Sulfoxide/N-Oxide Formation in Axitinib Biotransformation

Axitinib undergoes complex oxidation to form metabolite M9, characterized by a sulfoxide/N-oxide moiety. This structural modification is critical for axitinib's detoxification and elimination. M9 is generated through the oxidation of axitinib's sulfur-containing indazole ring system, resulting in a sulfoxide group (S=O), and/or nitrogen oxidation forming an N-oxide (N→O) [1] [3]. These reactions increase the metabolite's polarity and water solubility, facilitating renal excretion. Mass spectrometry studies using ion-molecule reactions confirm that sulfoxide/N-oxide functionalities in protonated drug metabolites like M9 produce diagnostic adducts (e.g., loss of dimethylamine) upon collisionally activated dissociation, enabling unambiguous identification [3].

Table 1: Key Oxidation Sites in Axitinib Leading to M9 Formation

Parent Structure SiteFunctional Group ModifiedProduct in M9Biological Significance
Indazole sulfurSulfide (S)Sulfoxide (S=O)Enhanced polarity, reduced activity
Tertiary nitrogenAmine (N)N-oxide (N→O)Detoxification
Core scaffoldAromatic systemMono-oxygenated productInactivation of VEGFR inhibition

Notably, M9 exhibits >400-fold reduced potency against vascular endothelial growth factor receptor-2 (VEGFR-2) compared to axitinib, confirming that sulfoxide/N-oxide formation is a detoxification step [1] [6].

Enzymatic and Non-Enzymatic Pathways Leading to M9 Generation

The biosynthesis of M9 involves both enzymatic and non-enzymatic mechanisms:

Enzymatic Pathways

  • Cytochrome P450 (CYP)-Mediated Oxidation: CYP3A4 and CYP2C19 are primary enzymes catalyzing sulfoxidation. Kinetic studies show CYP3A4 contributes to ~70% of hepatic M9 formation, while CYP2C19 accounts for ~20% [4] [7].
  • Flavin-Containing Monooxygenases (FMOs): FMO1 and FMO3 facilitate nitrogen oxidation, particularly in extrahepatic tissues [2].
  • UGT Involvement: Though not directly forming M9, UGT1A1 glucuronidates hydroxylated precursors that may undergo further oxidation to M9 [5].

Non-Enzymatic Pathways

  • Reactive Oxygen Species (ROS)-Driven Oxidation: In cellular environments with high ROS (e.g., tumor microenvironments), axitinib undergoes spontaneous sulfoxidation. This is pH-dependent, accelerating under alkaline conditions [2] [7].
  • Peroxidase Activity: Myeloperoxidase (MPO) in neutrophils generates hypochlorous acid (HOCl), which non-enzymatically oxidizes axitinib’s sulfur center [2].

Table 2: Enzymatic vs. Non-Enzymatic Contributions to M9 Biosynthesis

Pathway TypeKey CatalystsReaction SiteRelative Contribution
EnzymaticCYP3A4, CYP2C19, FMO3S and N atoms~85% in hepatocytes
Non-EnzymaticROS (H₂O₂, HOCl)S atom~15% in systemic circulation

Comparative Analysis of Primary and Secondary Metabolic Routes for M9

M9 arises via primary (direct) and secondary (sequential) biotransformations:

Primary Routes

Direct sulfoxidation of axitinib dominates M9 generation, accounting for ~60% of total M9 in human plasma. This pathway is efficient, with a hepatic intrinsic clearance (CLint) of 18.7 μL/min/mg protein in human liver microsomes [1] [4].

Secondary Routes

  • Phase I Hydroxylation Followed by Oxidation: Axitinib first undergoes hydroxylation (e.g., at the methyl group) to form M12, which is further oxidized to M9. This accounts for ~30% of M9 in vivo [1].
  • Epoxide Intermediate Pathway: A minor route (<10%) involves epoxidation of axitinib’s aromatic ring, followed by rearrangement to M9 via a ketone intermediate and Baeyer-Villiger oxidation [1].

Genetic polymorphisms significantly impact these routes. CYP2C19 poor metabolizers exhibit a 40% reduction in M9 formation from secondary pathways, underscoring CYP2C19’s role in hydroxylation steps [4].

In Vivo vs. In Vitro Metabolic Profiling of M9 Formation

In Vitro Models

  • Liver Microsomes: Human liver microsomes (HLMs) produce M9 rapidly (Tmax: 1–2 h), with a formation clearance of 15.2 mL/min/kg. Metabolic stability is high (half-life >4 h) [2] [5].
  • Species Differences: Rat liver microsomes show 2.3-fold higher M9 formation than humans, while dog models underestimate human-relevant pathways by ~50% [2].

In Vivo Dynamics

  • Human Pharmacokinetics: After a 5 mg oral axitinib dose, M9 reaches peak plasma concentrations at ~4 hours, with an AUC0–24h of 42.7 ng·h/mL (22.5% of total circulating metabolites) [1] [4].
  • Excretion: M9 is predominantly excreted in feces (5.1% of dose) versus urine (1.7%), indicating biliary elimination dominates [1].
  • Species-Specific Disposition: Rats show higher fecal excretion of M9 (12% of dose) than humans, while dogs exhibit negligible urinary M9, highlighting translational limitations [2] [5].

Table 3: Cross-Species Comparison of M9 Pharmacokinetic Metrics

ParameterHumanRatDogIn Vitro (HLM)
Plasma Tmax (h)4.02.53.2N/A
Relative Formation Rate1.0×2.3×0.5×1.0×
Fecal Excretion (%)5.112.01.8N/A
Urinary Excretion (%)1.73.5<0.5N/A

Limitations of Models: Static in vitro systems fail to replicate enterohepatic recirculation, which prolongs M9’s half-life in vivo. Hepatocyte co-cultures better capture sequential metabolism but still underestimate renal clearance [2] [5].

Properties

CAS Number

1348044-24-5

Product Name

Axitinib metabolite M9

IUPAC Name

2-[(3E)-3-[(2E)-2-(1-hydroxypyridin-2-ylidene)ethylidene]indazol-6-yl]sulfinyl-N-methylbenzamide

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+

InChI Key

MESVCUNKPBREDN-UUAZFVJBSA-N

SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)/C(=C\C=C\4/C=CC=CN4O)/N=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.